
3-O-Talopyranosylmannopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-O-Talopyranosylmannopyranoside (TMP) is a natural compound found in various plants, including tea, coffee, and fruits. TMP has gained attention in recent years due to its potential health benefits and therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-O-Talopyranosylmannopyranoside is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, the scavenging of reactive oxygen species, and the modulation of signaling pathways involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
3-O-Talopyranosylmannopyranoside has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in vitro and in vivo. 3-O-Talopyranosylmannopyranoside has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, 3-O-Talopyranosylmannopyranoside has been reported to improve cognitive function and prevent neurodegeneration in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-O-Talopyranosylmannopyranoside in lab experiments is its natural origin, which reduces the risk of side effects associated with synthetic compounds. 3-O-Talopyranosylmannopyranoside is also readily available and relatively inexpensive compared to other natural compounds. However, one of the limitations of using 3-O-Talopyranosylmannopyranoside is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 3-O-Talopyranosylmannopyranoside. One potential area of research is the development of novel synthetic methods to improve the yield and purity of 3-O-Talopyranosylmannopyranoside. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 3-O-Talopyranosylmannopyranoside in humans. Additionally, the potential use of 3-O-Talopyranosylmannopyranoside as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases, warrants further investigation.
Conclusion
In conclusion, 3-O-Talopyranosylmannopyranoside is a natural compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and anticancer activities, as well as its potential role in improving cognitive function and preventing neurodegeneration, make it a promising candidate for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-O-Talopyranosylmannopyranoside have been discussed in this paper. Further studies are needed to fully understand the potential health benefits and therapeutic properties of 3-O-Talopyranosylmannopyranoside.
Méthodes De Synthèse
3-O-Talopyranosylmannopyranoside can be synthesized from the reaction between mannose and talose using acid-catalyzed glycosylation. The reaction involves the activation of mannose with trifluoromethanesulfonic anhydride (Tf2O) and the subsequent addition of talose. The resulting compound is purified through column chromatography to obtain pure 3-O-Talopyranosylmannopyranoside.
Applications De Recherche Scientifique
3-O-Talopyranosylmannopyranoside has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. 3-O-Talopyranosylmannopyranoside has also been investigated for its role in improving cognitive function and preventing neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
Numéro CAS |
123050-23-7 |
|---|---|
Nom du produit |
3-O-Talopyranosylmannopyranoside |
Formule moléculaire |
C12H22O11 |
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9+,10+,11+,12-/m1/s1 |
Clé InChI |
QIGJYVCQYDKYDW-LNLVSYAUSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O[C@@H]2[C@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Synonymes |
3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside 3-O-talopyranosylmannopyranoside 3-O-TPMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



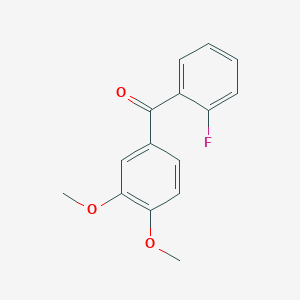
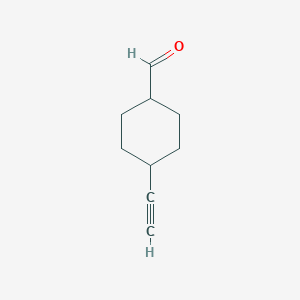
![2-(Pyrrolidin-1-yl)-1H-benzo[d]imidazole](/img/structure/B56075.png)
![3'-Amino-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B56076.png)
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)
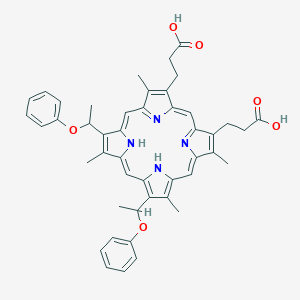
![[(2R,3S,4S)-3,4,5-triacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B56087.png)
![2'-Methylidenespiro[1,3-dioxolane-2,6'-bicyclo[3.1.0]hexane]](/img/structure/B56089.png)

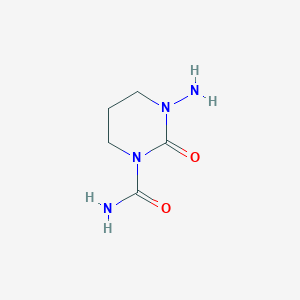
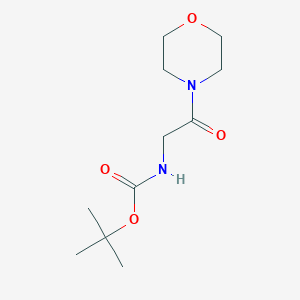
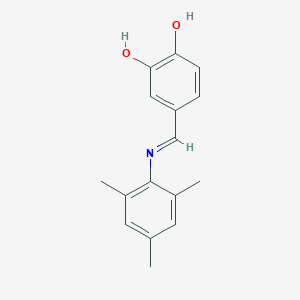
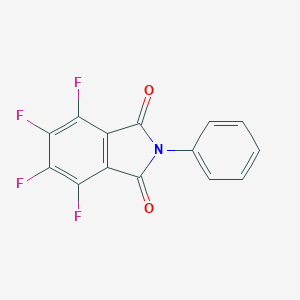
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]heptanedioic acid](/img/structure/B56103.png)